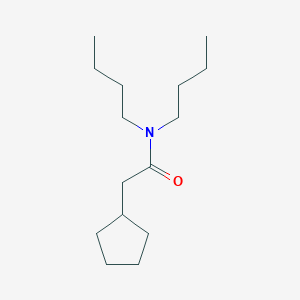
N,N-Dibutyl-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-cyclopentylacetamide is an organic compound with the molecular formula C15H29NO It is a derivative of acetamide, where the nitrogen atom is substituted with two butyl groups and the acetamide moiety is attached to a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with dibutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentylacetic acid or cyclopentanone derivatives.
Reduction: N,N-Dibutyl-2-cyclopentylamine.
Substitution: N,N-Dialkyl or N,N-Diaryl-2-cyclopentylacetamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutylacetamide: Lacks the cyclopentyl ring, making it less sterically hindered.
N,N-Diethyl-2-cyclopentylacetamide: Contains ethyl groups instead of butyl groups, affecting its hydrophobicity and reactivity.
N,N-Dibutyl-2-cyclohexylacetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, influencing its conformational flexibility.
Uniqueness
N,N-Dibutyl-2-cyclopentylacetamide is unique due to the presence of both butyl groups and a cyclopentyl ring, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Propiedades
Número CAS |
91424-61-2 |
|---|---|
Fórmula molecular |
C15H29NO |
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-11-16(12-6-4-2)15(17)13-14-9-7-8-10-14/h14H,3-13H2,1-2H3 |
Clave InChI |
CJRLZNDMQVFONP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)



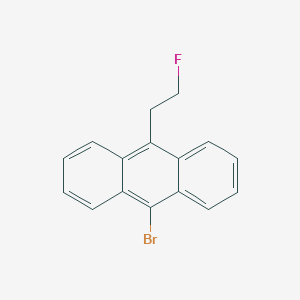
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

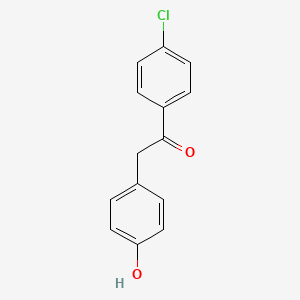

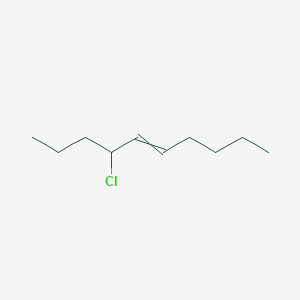
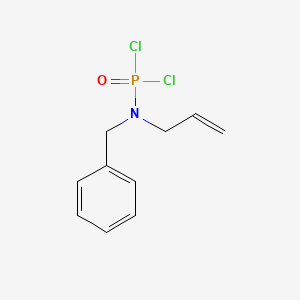

![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
